![molecular formula C20H20FN3O2S B2479427 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897480-45-4](/img/structure/B2479427.png)
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
“1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant biological activity and are used in the development of various drugs . This particular compound incorporates a piperazine moiety, which is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” can be complex, involving multiple steps and various reagents . The specific reactions would depend on the synthetic pathway chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various computational tools. These properties include its molecular weight, solubility, and Lipinski’s rule of five (RO5) parameters .Scientific Research Applications
Synthesis and Spectral Studies
Synthesis of Ciprofloxacin Derivatives : A derivative similar to the compound of interest was synthesized using ciprofloxacin and thiazole/benzothiazole diazonium chloride, followed by condensation with β-diketones. This process was explored for its potential in creating novel pharmaceutical compounds (Yadav & Joshi, 2008).
Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : Compounds similar to the one were synthesized and showed promising antimicrobial activity. This synthesis process indicates the potential of such compounds in creating effective antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Development of 3-Phenoxypropan-2-ols : Derivatives containing elements similar to the compound of interest were synthesized, demonstrating the versatility of these compounds in creating a variety of chemical structures with potential pharmaceutical applications (Mesropyan et al., 2005).
Synthesis of Sulphonamide Benzothiazole Compounds : This study involved synthesizing novel compounds with components similar to the compound , which exhibited antimicrobial activities. The synthesis path provides insights into the development of new biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Pharmaceutical Applications
Development of Norfloxacin Derivatives : Similar to the first point, norfloxacin derivatives were synthesized using a process that could be relevant for creating new pharmaceutical compounds with a structure similar to the compound of interest (Yadav & Joshi, 2008).
Exploring Anticancer and Anti-HIV Activity : Compounds with structural elements similar to the one were evaluated for their antiproliferative and anti-HIV activity. This research highlights the potential of such compounds in therapeutic applications for cancer and HIV (Al-Soud et al., 2010).
Mechanism of Action
Target of Action
It’s known that benzothiazole and piperazine derivatives have a wide range of biological activities . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It’s known that benzothiazole and piperazine derivatives interact with their targets to exert their effects . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as antagonists, meaning they bind to dopamine and serotonin receptors and block their activity .
Biochemical Pathways
Given that 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists , it can be inferred that they may affect the dopaminergic and serotonergic pathways in the nervous system.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
It’s known that benzothiazole and piperazine derivatives have a wide range of biological activities . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists, which could lead to changes in mood and behavior .
Future Directions
properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRWCMNJXOFLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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